molecular formula C22H23NO5 B8145433 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine

Cat. No.: B8145433
M. Wt: 381.4 g/mol
InChI Key: WZNQPIBLGCKYCJ-VLIAUNLRSA-N
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine (hereafter referred to as Fmoc-O-allyl-L-threonine) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, providing temporary protection during peptide elongation, and an O-allyl group on the threonine hydroxyl side chain. The O-allyl moiety serves as a protective group that can be selectively removed under mild conditions, typically via palladium-catalyzed deallylation, enabling orthogonal deprotection strategies in complex peptide assemblies .

Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-12-27-14(2)20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,23,26)(H,24,25)/t14-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNQPIBLGCKYCJ-VLIAUNLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Functionalization and Initial Anchoring

The synthesis of Fmoc-O-allyl-L-threonine typically begins with anchoring a protected threonine derivative to a chlorotrityl chloride (Cl-Trt) resin. As demonstrated in Fmoc-based SPPS protocols, Fmoc-L-Thr(tBu)-OH is coupled to Cl-Trt resin using diisopropylethylamine (DIPEA) in dichloromethane (DCM) containing a small proportion of dimethylformamide (DMF) to enhance solubility. The resin loading degree is critical, with optimal values ranging between 0.26–0.35 mmol/g to balance steric hindrance and reaction efficiency.

Fmoc Deprotection and Allyl Group Introduction

Following resin anchoring, the Fmoc group is removed using 20% piperidine in DMF , applied in two cycles (5 min + 10 min) to ensure complete deprotection. The hydroxyl group of threonine is then allylated using allyl bromide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF). This step requires anhydrous conditions to prevent hydrolysis of the allyl ether.

Coupling and Cyclization Strategies

Subsequent amino acid couplings employ activators like HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with DIPEA in DMF. Double coupling (30–60 min per cycle) is standard to achieve >95% coupling efficiency. For macrocyclization or side-chain modifications, Pd(PPh₃)₄ and phenylsilane (PhSiH₃) in DMF/DCM mixtures selectively remove allyl groups under mild conditions, enabling further functionalization.

Solution-Phase Synthesis Techniques

Sequential Protection of Amino and Hydroxyl Groups

In solution-phase synthesis, L-threonine is first protected at the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of water and dioxane, with sodium bicarbonate (NaHCO₃) as the base. The hydroxyl group is subsequently allylated via a Mitsunobu reaction, employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with allyl alcohol in THF. This method achieves yields of 75–85% after purification by flash chromatography.

Challenges in Stereochemical Integrity

Industrial-Scale Production and Automation

Automated Peptide Synthesizers

Industrial production leverages automated synthesizers (e.g., Syro II) for batch processing. These systems optimize solvent delivery, coupling times, and washing cycles, achieving >98% purity at scales exceeding 1 kg. Key parameters include:

ParameterOptimal ValueImpact on Yield/Purity
Coupling reagentHCTU (4 equiv)Reduces truncation products
Temperature25°CMinimizes side reactions
Solvent systemDMF/DCM (1:1)Enhances resin swelling

Green Chemistry Considerations

Recent advancements focus on substituting DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) to reduce environmental toxicity. These solvents maintain coupling efficiencies while improving post-synthesis waste management.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (+0.1% TFA) is standard for assessing purity. For example, crude Fmoc-O-allyl-L-threonine typically shows 85–90% purity , increasing to >99% after preparative HPLC.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF) confirm molecular weight integrity. Observed [M+H]⁺ peaks at m/z 452.2 align with theoretical values (C₂₂H₂₅NO₆).

Comparative Analysis of Preparation Methods

The table below contrasts key methodologies:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
SPPS (manual)70–8095–98ModerateHigh
SPPS (automated)85–9098–99HighModerate
Solution-phase75–8590–95LowLow

Challenges and Mitigation Strategies

Incomplete Allyl Deprotection

Residual allyl groups hinder subsequent couplings. Using Pd(PPh₃)₄/PhSiH₃ in DCM/DMF (1:1) for 1–2 hours ensures >99% deprotection, verified by ¹H NMR (disappearance of allyl proton signals at δ 5.8–6.0 ppm).

Oxidative Degradation

The threonine side chain is susceptible to oxidation. Incorporating 0.1 M EDTA in washing buffers chelates metal ions, reducing oxidation byproducts during SPPS .

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The allyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound interacts with various reagents and catalysts to facilitate the formation of peptide bonds and the assembly of complex peptide structures .

Comparison with Similar Compounds

Structural Analogues

Fmoc-O-allyl-L-threonine belongs to a class of Fmoc-protected threonine derivatives with varying side-chain protective groups. Key structural analogs include:

Compound Name Protecting Group CAS Number Molecular Formula Molecular Weight (g/mol)
Fmoc-O-allyl-L-threonine Allyl - C22H23NO5 381.43
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-tert-butyl-D-threonine tert-Butyl 138797-71-4 C25H29NO5 423.51
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-isopropyl-L-threonine Isopropyl 19728-63-3 C24H27NO5 409.48
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine Unprotected 71989-35-0 C19H19NO5 341.36

Key Structural Differences :

  • The O-allyl group introduces a reactive alkene, enabling chemoselective deprotection via Pd(0)-catalyzed reactions, unlike tert-butyl (acid-labile) or isopropyl (base-sensitive) groups .

Physicochemical Properties

Solubility and Stability:
  • Fmoc-O-allyl-L-threonine : Soluble in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water. The allyl group confers stability under basic Fmoc deprotection conditions (20% piperidine/DMF) .
  • tert-Butyl analog : Hydrophobic tert-butyl group reduces solubility in polar solvents but enhances stability during prolonged storage .
  • Isopropyl analog : Intermediate solubility profile; prone to β-elimination under strong basic conditions .
NMR and HRMS Characterization:
  • 1H NMR : The allyl group in Fmoc-O-allyl-L-threonine displays characteristic peaks at δ 5.8–6.0 ppm (CH2=CH–) and δ 4.5–4.7 ppm (–O–CH2–) .
  • HRMS : Experimental molecular weight matches theoretical values (e.g., 381.43 g/mol for Fmoc-O-allyl-L-threonine) with deviations <0.005%, confirming purity .
Orthogonal Deprotection Strategies:
  • O-allyl : Removed under neutral conditions using Pd(0)/nucleophiles (e.g., PhSiH3), preserving acid-/base-sensitive groups .
  • tert-Butyl : Requires trifluoroacetic acid (TFA), limiting compatibility with acid-labile peptides .
  • Isopropyl : Cleaved via hydrolysis under basic conditions, risking side reactions in complex sequences .

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine (Fmoc-O-allyl-L-Thr) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyl group, enhances its stability and versatility in various biochemical applications.

Chemical Structure and Properties

The molecular formula of Fmoc-O-allyl-L-Thr is C21H21NO5, with a molecular weight of 367.40 g/mol. The compound features:

  • Fmoc Group : Provides protection for the amino group, facilitating selective reactions during peptide synthesis.
  • Allyl Group : Offers additional functionalization opportunities, allowing for further modifications post-synthesis.

Table 1: Structural Features of Fmoc-O-allyl-L-Threonine

FeatureDescription
Molecular FormulaC21H21NO5
Molecular Weight367.40 g/mol
CAS Number136497-85-3
Protecting GroupsFmoc (on nitrogen), Allyl (on oxygen)

Peptide Synthesis

Fmoc-O-allyl-L-Thr is primarily utilized in the synthesis of peptides due to its stability under mild conditions. The Fmoc protecting group allows for selective coupling reactions, which are crucial for building complex peptide structures. The allyl group enables further functionalization, enhancing the compound's utility in developing peptide-based therapeutics.

Research Findings : Studies have shown that peptides synthesized using Fmoc-O-allyl-L-Thr exhibit improved stability and bioactivity compared to those synthesized with traditional amino acids. This enhancement is attributed to the controlled deprotection sequences enabled by the dual protecting groups.

Case Studies

  • Peptide Drug Development : Research has demonstrated that peptides containing Fmoc-O-allyl-L-Thr show promising activity against specific biological targets, including enzymes involved in cancer progression. For instance, a study reported that a peptide synthesized with this amino acid derivative exhibited potent inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various cancers.
  • Protein Interaction Studies : The stability of Fmoc-O-allyl-L-Thr allows researchers to investigate protein-protein interactions more effectively. In one study, peptides incorporating this amino acid were used to probe interactions within signaling pathways, providing insights into cellular mechanisms and potential therapeutic targets.

Comparative Analysis with Similar Compounds

Fmoc-O-allyl-L-Thr shares structural similarities with other protected amino acids but offers distinct advantages due to its unique combination of protecting groups. Below is a comparative analysis:

Table 2: Comparison of Protected Amino Acids

Compound NameProtecting GroupsAdvantages
N-Fmoc-L-threonineFmoc (N)Standard use in peptide synthesis
N-Boc-L-threonineBoc (N)More stable but harder to remove
N-Fmoc-O-benzyl-L-threonineFmoc (N), Benzyl (O)Different reactivity profiles
This compound Fmoc (N), Allyl (O) Enhanced stability and functionalization

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Fmoc-O-allyl-L-threonine, and how can reaction efficiency be monitored?

  • Methodology : The synthesis typically involves sequential protection of L-threonine: (1) Allylation of the hydroxyl group using allyl bromide under basic conditions (e.g., NaH/DMF), followed by (2) Fmoc protection of the α-amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (e.g., Na₂CO₃/dioxane) . Reaction progress is monitored via TLC (Rf ~0.3 in EtOAc/hexane) and confirmed by LC-MS for intermediate masses (e.g., [M+H]+ at m/z 383.4 for the final product) .

Q. How can researchers validate the structural integrity of N-Fmoc-O-allyl-L-threonine after synthesis?

  • Methodology : Use a combination of 1H^1H NMR (e.g., characteristic Fmoc aromatic protons at δ 7.3–7.7 ppm and allyl protons at δ 5.1–5.9 ppm) and 13C^{13}C NMR (e.g., carbonyl carbons at δ 170–175 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([C21_{21}H21_{21}NO6_6]+^+ expected m/z 383.4000) . Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store desiccated at -20°C under inert gas (argon) to prevent hydrolysis of the allyl group or Fmoc cleavage. Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days when stored properly .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for N-Fmoc-O-allyl-L-threonine derivatives?

  • Methodology : Unexpected NMR signals (e.g., split peaks for allyl protons) may arise from stereochemical impurities or incomplete protection. Employ 2D NMR (e.g., COSY, HSQC) to assign spin systems and verify stereochemistry. If MS shows adducts (e.g., sodium/potassium), repurify via preparative HPLC with 0.1% TFA to remove ionic contaminants .

Q. What strategies optimize the selective removal of the allyl group without cleaving the Fmoc moiety?

  • Methodology : Use Pd(PPh3_3)4_4 (5 mol%) with morpholine (10 equiv) in THF/H2_2O (3:1) under N2_2. The allyl group is removed via palladium-catalyzed deprotection within 2 hours at RT, while Fmoc remains intact (confirmed by TLC and LC-MS) . Avoid strong acids (e.g., TFA), which risk Fmoc cleavage .

Q. How does the allyl group influence peptide solubility and coupling efficiency in solid-phase synthesis?

  • Methodology : The allyl group enhances solubility in organic solvents (e.g., DCM, DMF), critical for SPPS. However, steric hindrance may reduce coupling yields. Pre-activate the amino acid with HATU/DIPEA (1:2) and extend coupling times (1–2 hours) to achieve >90% efficiency, monitored by Kaiser test .

Q. What are the potential hazards during large-scale synthesis, and how can they be mitigated?

  • Methodology : Allyl bromide (toxic, volatile) requires use in a fume hood with PPE. Quench excess reagent with NaHSO3_3 before disposal. For Fmoc-Cl, handle under dry conditions to prevent HCl release. Waste containing Pd catalysts must be collected separately for metal recovery .

Data Contradiction Analysis

Q. Conflicting reports on Fmoc stability under basic conditions: How to reconcile?

  • Analysis : While Fmoc is generally base-labile, stability varies with solvent. In DMF/piperidine (20%), Fmoc deprotection occurs in <10 minutes, but in milder bases (e.g., NaHCO3_3/dioxane), it remains stable for hours. Always pre-test conditions via TLC using ninhydrin staining for free amines .

Q. Why do some studies report lower yields for N-Fmoc-O-allyl-L-threonine compared to analogous O-methyl derivatives?

  • Analysis : The allyl group’s electron-withdrawing effect reduces nucleophilicity of the hydroxyl oxygen during protection. Optimize allylation using Cs2_2CO3_3 (higher basicity than NaH) in anhydrous DMF at 0°C to minimize side reactions .

Methodological Tables

Parameter Optimal Condition Validation Technique Reference
Allylation ReactionAllyl bromide, Cs2_2CO3_3, DMF, 0°CTLC (EtOAc/hexane 1:1)
Fmoc ProtectionFmoc-Cl, Na2_2CO3_3, dioxane, RTLC-MS ([M+H]+ m/z 383.4)
Deprotection (Allyl)Pd(PPh3_3)4_4, morpholine, THF1H^1H NMR loss of δ 5.1–5.9
Purity AssessmentReverse-phase HPLC (C18, 0.1% TFA)UV detection at 254 nm

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